molecular formula C16H17F3NO2P B5785014 3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate

3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate

Cat. No. B5785014
M. Wt: 343.28 g/mol
InChI Key: DMJHGQQLPRBRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP-TFMPP and is a member of the phenylpiperazine family of compounds.

Mechanism of Action

DMP-TFMPP acts as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and sleep. By activating these receptors, DMP-TFMPP can modulate the levels of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
DMP-TFMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been shown to decrease food intake and increase energy expenditure, making it a potential candidate for the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMP-TFMPP in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DMP-TFMPP is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of DMP-TFMPP. One area of research is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2C receptors, which could lead to more targeted therapies for neurological disorders. Another area of research is the investigation of the long-term effects of DMP-TFMPP on the brain and behavior, which could provide insight into its potential for therapeutic use. Finally, the development of new synthetic methods for DMP-TFMPP could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of DMP-TFMPP involves the reaction of 3,5-dimethylphenyl magnesium bromide with P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidochloridate. The resulting product is then purified by column chromatography to obtain pure DMP-TFMPP.

Scientific Research Applications

DMP-TFMPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMP-TFMPP is in the field of neuroscience. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3NO2P/c1-11-7-12(2)9-15(8-11)22-23(3,21)20-14-6-4-5-13(10-14)16(17,18)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHGQQLPRBRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline

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